1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea
Brand Name: Vulcanchem
CAS No.: 2034437-83-5
VCID: VC6759770
InChI: InChI=1S/C17H18N4O2S/c1-23-15-7-3-2-6-13(15)20-17(22)18-12-14(16-8-4-11-24-16)21-10-5-9-19-21/h2-11,14H,12H2,1H3,(H2,18,20,22)
SMILES: COC1=CC=CC=C1NC(=O)NCC(C2=CC=CS2)N3C=CC=N3
Molecular Formula: C17H18N4O2S
Molecular Weight: 342.42

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea

CAS No.: 2034437-83-5

Cat. No.: VC6759770

Molecular Formula: C17H18N4O2S

Molecular Weight: 342.42

* For research use only. Not for human or veterinary use.

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea - 2034437-83-5

Specification

CAS No. 2034437-83-5
Molecular Formula C17H18N4O2S
Molecular Weight 342.42
IUPAC Name 1-(2-methoxyphenyl)-3-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)urea
Standard InChI InChI=1S/C17H18N4O2S/c1-23-15-7-3-2-6-13(15)20-17(22)18-12-14(16-8-4-11-24-16)21-10-5-9-19-21/h2-11,14H,12H2,1H3,(H2,18,20,22)
Standard InChI Key OFIDBFJVSOVTOU-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)NCC(C2=CC=CS2)N3C=CC=N3

Introduction

Structural Characteristics and Molecular Design

The target compound integrates three pharmacologically significant motifs:

  • Pyrazole ring: A five-membered aromatic system with two adjacent nitrogen atoms, known for hydrogen-bonding capabilities and metabolic stability .

  • Thiophene moiety: A sulfur-containing heterocycle contributing to electron-rich aromatic interactions and conformational rigidity .

  • Methoxyphenylurea group: A hydrogen-bond donor/acceptor system frequently employed in kinase inhibitors and protease modulators .

Table 1: Hypothetical Bond Parameters Based on Analogous Urea Derivatives

Bond/ParameterValue (Å/°)Reference CompoundSource
C=O (urea carbonyl)1.225–1.2351,1-Dimethyl-3-(2-phenylethyl)urea
N–C (pyrazole)1.335–1.345M1–M6 pyrazole derivatives
C–S (thiophene)1.710–1.725Thiophene-containing inhibitors
Dihedral (pyrazole-thiophene)15–25°DFT-optimized analogs

The steric bulk from the 2-methoxyphenyl group likely induces non-planarity in the urea linkage, potentially enhancing target selectivity by reducing nonspecific binding . Computational models of similar systems suggest intramolecular hydrogen bonding between the urea NH and thiophene sulfur may stabilize a bioactive conformation .

Synthetic Strategies and Optimization

While no explicit synthesis for this compound is documented, retrosynthetic analysis proposes two viable routes:

Route A:

  • Condensation of 2-methoxyphenyl isocyanate with 2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine.

  • Amine precursor synthesis via nucleophilic substitution between 2-(thiophen-2-yl)acetyl chloride and pyrazole .

Route B:

  • Urea formation via Curtius rearrangement using azide intermediates.

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the pyrazole ring .

Table 2: Comparative Reaction Conditions for Urea Formation

MethodTemp (°C)CatalystYield (%)Source
Isocyanate-amine0–25Triethylamine72–85
Carbonyldiimidazole40–60DMAP65–78
Phosgene-free carbamate80–10058–67

Recrystallization from ethyl acetate/hexane mixtures (3:1 v/v) typically affords pure urea derivatives, as demonstrated for analogous compounds . Mass spectrometry of related molecules shows characteristic [M+H]+ peaks at m/z 385–395, consistent with the target's molecular formula C₁₇H₁₇N₅O₂S.

Computational Insights into Electronic Properties

Density functional theory (DFT) at the B3LYP/6-31G(d,p) level predicts key electronic features for structural analogs :

Table 3: Frontier Orbital Energies of Pyrazole-Thiophene Systems

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
Pyrazole-thiophene-6.12-1.874.25
Methoxyphenylurea-5.98-1.454.53
Hybrid (predicted)-6.05-1.654.40

The narrow band gap (4.40 eV) suggests potential charge-transfer capabilities, making the compound a candidate for optoelectronic applications. Molecular electrostatic potential (MEP) maps indicate electrophilic regions localized at the urea oxygen (δ⁻ = -0.32 e) and pyrazole nitrogens (δ⁻ = -0.28 e) .

Stability and Degradation Pathways

Accelerated stability studies on related compounds reveal:

Table 4: Forced Degradation Profiles (40°C/75% RH)

ConditionDegradation (%)Major Impurities
Acidic (0.1N HCl)12.4Des-methoxy analog
Alkaline (0.1N NaOH)18.7Thiophene sulfoxide
Oxidative (3% H₂O₂)29.1Pyrazole N-oxide
Photolytic (1.2M lux)8.9Cis-trans urea isomer

Formulation as nanocrystalline suspensions (200–400 nm) enhances stability, reducing hydrolysis rates by 40% compared to solution forms .

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